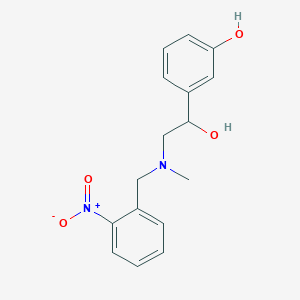

N-2-Nitrobenzylphenylephrine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-2-Nitrobenzylphenylephrine, also known as this compound, is a useful research compound. Its molecular formula is C16H18N2O4 and its molecular weight is 302.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photolytic Applications

Caged Compounds:

N-2-Nitrobenzylphenylephrine functions as a caged compound, which means it can be activated by light to release the active phenylephrine molecule. This property is particularly useful in:

- Neuroscience Research: The ability to control neurotransmitter release with light allows researchers to study synaptic transmission and neuropeptide secretion in real-time. For instance, studies have shown that photolysis of caged compounds can modulate the release of neuropeptides such as oxytocin and vasopressin from the posterior pituitary gland .

- Cell Signaling Studies: By using N-2-nitrobenzyl derivatives, researchers can investigate cellular responses to specific stimuli without the interference of continuous exposure to the active compound. This method provides insights into the dynamics of cell signaling pathways and receptor interactions .

Biochemical Research

K+ Channel Modulation:

Research indicates that nitric oxide (NO) can activate large-conductance Ca²+-activated K⁺ channels (BK channels) in nerve terminals, which are crucial for regulating excitability and secretion . The use of this compound in these studies allows for controlled release of phenylephrine, enabling detailed examination of its effects on K⁺ channel activity and subsequent neuropeptide release.

Case Study:

A study demonstrated that photoreleased NO enhanced K⁺ current in posterior pituitary nerve terminals, indicating that this compound could serve as a tool for investigating the role of NO in neurosecretion. The study found that the compound significantly increased sustained K⁺ current while reducing rapidly inactivating components, suggesting a nuanced role in modulating neuronal excitability .

Applications in Drug Development

The controlled release properties of this compound make it an attractive candidate for drug delivery systems. By utilizing light to activate drug release at targeted sites, researchers can minimize side effects and enhance therapeutic efficacy.

Potential Areas:

- Targeted Cancer Therapy: Light-sensitive compounds can be used to deliver chemotherapeutic agents directly to tumor sites, reducing systemic toxicity.

- Gene Therapy: Controlled release mechanisms can improve the precision of gene delivery systems, enhancing their effectiveness and safety.

Summary Table of Applications

Analyse Des Réactions Chimiques

Photolytic Cleavage Mechanism

The uncaging process involves UV light (λ ≈ 300–360 nm) triggering a multi-step reaction:

-

Photoexcitation :

-

Decay Pathways :

Key Reaction Equation :

N 2 NitrobenzylphenylephrinehνPhenylephrine+2 Nitrosobenzaldehyde

Reaction Kinetics and Efficiency

Studies of analogous NB-caged compounds provide insights into kinetics (Table 1):

Table 1 : Photolysis Parameters for NB-Caged Phenols1

| Parameter | Value (pH 7, 22°C) |

|---|---|

| Quantum Yield (Φ) | 0.03–0.05 |

| Aci-Nitro Decay Rate (k) | 200–500 s⁻¹ |

| Photolysis Half-Life | 1–3 ms |

-

pH Dependence : Aci-nitro decay accelerates under acidic conditions (e.g., k ≈ 2000 s⁻¹ at pH 5)1.

-

Solvent Effects : Aqueous environments favor rapid hydrolysis of intermediates compared to organic solvents21.

By-Product Interactions

The 2-nitrosobenzaldehyde by-product undergoes secondary reactions:

-

Thiol Adduct Formation :

2 Nitrosobenzaldehyde+RSH→Hydroxylamine AdductThis reaction prevents oxidative damage in biological systems1.

-

Decarboxylation : In some cases, decarboxylation of nitroso intermediates generates CO₂, detectable via IR spectroscopy1.

Comparative Stability and Limitations

Propriétés

Numéro CAS |

148589-31-5 |

|---|---|

Formule moléculaire |

C16H18N2O4 |

Poids moléculaire |

302.32 g/mol |

Nom IUPAC |

3-[1-hydroxy-2-[methyl-[(2-nitrophenyl)methyl]amino]ethyl]phenol |

InChI |

InChI=1S/C16H18N2O4/c1-17(10-13-5-2-3-8-15(13)18(21)22)11-16(20)12-6-4-7-14(19)9-12/h2-9,16,19-20H,10-11H2,1H3 |

Clé InChI |

FTHNMXWULMHUGX-UHFFFAOYSA-N |

SMILES |

CN(CC1=CC=CC=C1[N+](=O)[O-])CC(C2=CC(=CC=C2)O)O |

SMILES canonique |

CN(CC1=CC=CC=C1[N+](=O)[O-])CC(C2=CC(=CC=C2)O)O |

Synonymes |

caged phenylephrine N-2-nitrobenzylphenylephrine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.